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Compound of Interest

Compound Name: N-Butyl lithocholic acid

Cat. No.: B15602207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of N-Butyl
lithocholic acid is limited in publicly available literature. This guide provides an in-depth

overview of the well-characterized mechanisms of its parent compound, lithocholic acid (LCA),

and discusses the potential implications of the N-butyl ester modification. The information

presented herein is intended for research and development purposes.

Introduction
N-Butyl lithocholic acid is a synthetic derivative of lithocholic acid (LCA), a secondary bile

acid formed by the metabolic action of gut microbiota on chenodeoxycholic acid. While LCA

itself is a complex signaling molecule with a range of biological activities, N-Butyl lithocholic
acid has gained recent attention for its application in lipid nanoparticle formulations for mRNA

vaccines, where it has been shown to exhibit lower toxicity compared to cholesterol.

Understanding its mechanism of action is crucial for its further development and application in

drug delivery and therapeutics. This document synthesizes the known molecular interactions of

LCA and extrapolates the potential effects of its N-butyl esterification.
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Lithocholic acid is known to interact with several key nuclear and cell surface receptors,

thereby modulating a variety of signaling pathways that regulate inflammation, metabolism, and

cell proliferation. The primary targets of LCA include the Farnesoid X Receptor (FXR), the G-

protein coupled bile acid receptor 1 (TGR5), the Vitamin D Receptor (VDR), and the Pregnane

X Receptor (PXR).

Farnesoid X Receptor (FXR)
LCA exhibits a complex interaction with FXR, a nuclear receptor that plays a central role in bile

acid, lipid, and glucose homeostasis. Evidence suggests that LCA acts as an FXR antagonist

with partial agonist activity.[1] In an in vitro co-activator association assay, LCA was shown to

decrease the activation of FXR induced by the agonist chenodeoxycholic acid (CDCA) and the

synthetic agonist GW4064, with an IC50 of 1 μM.[1] This antagonistic activity is thought to

contribute to the cholestatic potential of LCA by down-regulating the expression of the Bile Salt

Export Pump (BSEP), a key transporter for bile acid efflux from hepatocytes.[1]

Takeda G-protein Coupled Receptor 5 (TGR5)
LCA is a potent agonist of TGR5, a cell surface receptor expressed in various tissues, including

the intestine, gallbladder, and certain immune cells.[2] The activation of TGR5 by LCA leads to

an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream

signaling cascades.[3][4] The potency of LCA as a TGR5 agonist is among the highest of all

endogenous bile acids.[4] This interaction is implicated in the regulation of energy expenditure,

glucose homeostasis, and inflammatory responses.[2][3] For instance, LCA-mediated TGR5

activation in skeletal muscle has been shown to promote regeneration by activating the

AKT/mTOR/FoxO3 signaling pathway.[2]

Vitamin D Receptor (VDR)
LCA is also a known ligand and activator of the Vitamin D Receptor (VDR).[5] It directly binds to

VDR with a Ki of 29 μM and activates the receptor at a concentration of 30 μM.[5] This

interaction is significantly more sensitive than its interaction with other nuclear receptors like

PXR and FXR.[5] The activation of VDR by LCA is believed to be a protective mechanism,

inducing the expression of detoxification enzymes such as CYP3A, which metabolize LCA.[5]

Pregnane X Receptor (PXR)
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LCA can activate the Pregnane X Receptor (PXR), another nuclear receptor involved in

xenobiotic and endobiotic detoxification.[5] The activation of PXR by LCA is also considered a

protective response to LCA-induced liver toxicity.[5]

Potential Impact of N-Butyl Esterification
The addition of a butyl ester group to the C-24 carboxylic acid of lithocholic acid is expected to

alter its physicochemical properties, such as its lipophilicity and its ability to act as a hydrogen

bond donor. These changes can, in turn, influence its binding affinity for its target receptors and

its overall biological activity.

While direct experimental data for N-Butyl lithocholic acid is scarce, studies on other

esterified derivatives of LCA provide some insights. For example, lithocholic acid acetate, an

ester at the 3α-hydroxyl group, was found to be a more potent VDR agonist than LCA itself,

with minimal activity on FXR and PXR. This suggests that esterification can modulate receptor

selectivity.

Conversely, a study on other bile acids showed that converting the C-24 carboxyl group to an

alcohol did not significantly diminish their ability to activate FXR. This might imply that the core

sterol structure is the primary determinant for FXR interaction and that modifications at the C-

24 position are tolerated.

Therefore, it is plausible that N-Butyl lithocholic acid retains some of the receptor-modulating

activities of LCA, but with a potentially altered potency and selectivity profile. The increased

lipophilicity due to the butyl group may also affect its cell membrane permeability and its

incorporation into lipid-based delivery systems.

Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of the parent

compound, Lithocholic Acid (LCA), with its primary molecular targets. No direct quantitative

data for N-Butyl lithocholic acid has been identified in the reviewed literature.

Table 1: Receptor Binding and Activation Data for Lithocholic Acid (LCA)
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Receptor Assay Type Species Value Unit Reference

FXR

Co-activator

Association

Assay

(Antagonist)

- IC50 = 1 μM [1]

FXR

Reporter

Gene Assay

(Agonist)

- EC50 = 3.8 μM [5]

TGR5

cAMP

Production

Assay

(Agonist)

Human EC50 = 0.53 μM [4]

VDR

Competitive

Ligand

Binding

Assay

- Ki = 29 μM [5]

VDR

Receptor

Activation

Assay

- 30 μM [5]

Table 2: Other In Vitro Activity of Lithocholic Acid (LCA)

Target Assay Type Value Unit Reference

DNA Polymerase

β
Inhibition Assay IC50 = 15 μM [5]

Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the parent

compound, Lithocholic Acid.
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Caption: LCA's antagonistic effect on FXR, leading to reduced BSEP expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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